molecular formula C14H15ClN6 B6623808 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine

5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine

Cat. No. B6623808
M. Wt: 302.76 g/mol
InChI Key: RCCXRGZTJFECCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine, also known as MI-2, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. MI-2 has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

Mechanism of Action

5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine inhibits the activity of MYC by binding to its partner protein, MAX. This disrupts the formation of the MYC-MAX complex, which is necessary for MYC to function as a transcription factor. Inhibition of MYC activity leads to decreased expression of its target genes, which are involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been shown to induce apoptosis (programmed cell death) in TNBC cells, as well as inhibit their proliferation and migration. 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has also been shown to sensitize TNBC cells to chemotherapy and radiation therapy, suggesting that it may be useful in combination therapy regimens.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine is its specificity for MYC-MAX inhibition, which reduces the risk of off-target effects. However, 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the optimal dosing and administration of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in vivo have not yet been determined.

Future Directions

Future research on 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine could focus on several areas, including:
1. Development of more soluble 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine analogs for improved in vivo efficacy.
2. Investigation of the potential use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in other types of cancer that overexpress MYC.
3. Exploration of the use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine in combination therapy regimens with other cancer treatments.
4. Investigation of the mechanisms of resistance to 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine and development of strategies to overcome resistance.
5. Investigation of the potential use of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine as a therapeutic agent in other diseases that involve MYC dysregulation, such as neuroblastoma and Burkitt's lymphoma.
In conclusion, 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine is a promising small molecule inhibitor that has shown potential for use in cancer therapy. Its mechanism of action and biochemical effects have been extensively studied, and future research could focus on improving its in vivo efficacy and exploring its use in combination therapy regimens and other diseases.

Synthesis Methods

The synthesis of 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine involves several steps, including the reaction of 2-bromo-1-methylindazole with 2-(2-aminoethylamino)ethylamine to form 2-(1-methylindazol-3-yl)ethylamine. This intermediate is then reacted with 5-chloro-4,6-diaminopyrimidine to form 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine.

Scientific Research Applications

5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been studied for its potential applications in cancer therapy, particularly in the treatment of triple-negative breast cancer (TNBC). TNBC is a highly aggressive form of breast cancer that is difficult to treat due to its lack of expression of hormone receptors and HER2. 5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine has been shown to inhibit the activity of MYC, a transcription factor that is overexpressed in TNBC and plays a key role in its development and progression.

properties

IUPAC Name

5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6/c1-21-11-5-3-2-4-9(11)10(20-21)6-7-17-14-12(15)13(16)18-8-19-14/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXRGZTJFECCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCNC3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.